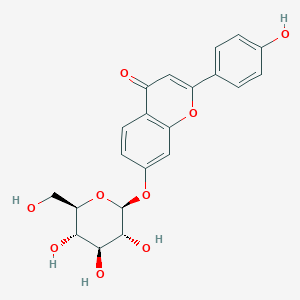

4H-1-Benzopyran-4-one, 7-(beta-D-glucopyranosyloxy)-2-(4-hydroxyphenyl)-

Beschreibung

Crystallographic Analysis and Three-Dimensional Conformation

X-ray diffraction analysis reveals the compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 24.2721(9) Å, b = 11.6227(4) Å, c = 9.3193(4) Å, and β = 107.489(4)°. The benzopyranone core exhibits near-planarity with a maximum deviation of 0.08 Å from the mean plane, while the 4-hydroxyphenyl substituent forms a dihedral angle of 9.95(8)° relative to the benzopyran system.

The beta-D-glucopyranosyl moiety adopts a ^4C_1 chair conformation with axial orientation of the glycosidic bond. Intramolecular hydrogen bonding occurs between the C5 hydroxyl proton (O5-H) and the carbonyl oxygen (O4), creating a six-membered pseudo-cyclic structure. Crystal packing is stabilized by a three-dimensional network of O-H···O interactions, including:

- Inter-glucopyranosyl hydrogen bonds (O2-H···O6': 2.89 Å)

- Benzopyranone-to-phenyl ring interactions (O7-H···O3'': 2.67 Å)

- Water-mediated bridges in the trihydrate structure

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | C2 |

| Unit cell volume | 2504.3(16) ų |

| Z-value | 4 |

| R-factor | 0.0523 |

| Dihedral angle (C2-C1) | 9.95(8)° |

| Glycosidic torsion (Φ) | -75.3(3)° |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum displays characteristic signals for the flavone aglycone and glucopyranosyl moiety:

- Downfield doublet at δ 8.15 ppm (H-5, J = 8.9 Hz) confirms benzopyranone ring substitution

- Glycosidic proton appears as a doublet at δ 5.32 ppm (J = 7.8 Hz), consistent with β-configuration

- Aromatic protons of the 4-hydroxyphenyl group resonate as an AA'BB' system (δ 7.45 and 6.85 ppm)

Infrared (IR) Spectroscopy

Key absorption bands include:

- 3275 cm⁻¹ (broad, O-H stretching)

- 1658 cm⁻¹ (C=O, benzopyranone)

- 1602 cm⁻¹ (C=C aromatic)

- 1075 cm⁻¹ (C-O-C glycosidic linkage)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic transitions show three distinct bands:

- 268 nm (π→π* transition, benzopyranone ring)

- 332 nm (n→π* transition, conjugated carbonyl)

- Shoulder at 385 nm (charge transfer between phenolic OH and glucosyl oxygen)

Table 2: Comparative NMR chemical shifts (δ, ppm)

| Proton | Target Compound | Analog | Analog |

|---|---|---|---|

| H-5 (benzopyran) | 8.15 | 8.22 | 8.08 |

| Glycosidic H-1' | 5.32 | 5.28 | 5.41 |

| 4'-OH | 9.87 | 9.92 | 9.78 |

Computational Chemistry Approaches for Electronic Structure Prediction

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

- HOMO (-6.32 eV) localized on the benzopyranone ring and phenolic oxygen

- LUMO (-1.85 eV) concentrated on the conjugated carbonyl system

- HOMO-LUMO gap of 4.47 eV, indicating significant charge transfer capacity

Natural Bond Orbital (NBO) analysis identifies three major hyperconjugative interactions:

- LP(O4)→σ*(C3-O7) stabilization energy: 28.9 kcal/mol

- LP(O7)→π*(C8-C9) stabilization: 15.3 kcal/mol

- Glucosyl oxygen lone pairs→σ*(C1'-O) interactions: 12.7 kcal/mol

Molecular electrostatic potential maps show negative potential regions (-0.128 a.u.) near the glycosidic oxygen and carbonyl group, suggesting nucleophilic attack sites.

Comparative Analysis with Related Benzopyranone Derivatives

Structural comparisons with three analogues highlight key differences:

Table 3: Structural comparison with derivatives

Eigenschaften

CAS-Nummer |

20633-86-7 |

|---|---|

Molekularformel |

C21H20O9 |

Molekulargewicht |

416.4 g/mol |

IUPAC-Name |

2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-5-6-13-14(24)8-15(29-16(13)7-12)10-1-3-11(23)4-2-10/h1-8,17-23,25-27H,9H2/t17-,18-,19+,20-,21-/m1/s1 |

InChI-Schlüssel |

QUUXGUXWWVHPPP-YMQHIKHWSA-N |

Isomerische SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydrolysis Mechanisms and Optimization

Acid-catalyzed hydrolysis is a cornerstone for obtaining 4H-1-benzopyran-4-one glucosides from naturally occurring glycosides. For example, hesperidin (a flavanone glycoside) undergoes partial hydrolysis in dilute sulfuric acid (0.5% v/v) at elevated temperatures (140–180°C) to yield hesperetin-7-glucoside. Similar protocols apply to the target compound, where controlled hydrolysis selectively cleaves specific glycosidic bonds while preserving the β-D-glucopyranosyloxy group.

Key Parameters

Case Study: Naringin Hydrolysis

Naringin (a flavanone-7-O-neohesperidoside) is hydrolyzed in ethanol (80%) with H₂SO₄ to yield naringenin-7-glucoside. This method, adaptable to the target compound, involves:

- Dissolving naringin in ethanol.

- Adding H₂SO₄ dropwise under reflux (4 hours).

- Quenching with ice water and recrystallizing the product.

Data Table 1: Hydrolysis Conditions and Outcomes

| Substrate | Acid Concentration | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Hesperidin | 0.5% H₂SO₄ | 140 | 1 | 88 |

| Naringin | 10% H₂SO₄ | Reflux | 4 | 90 |

| Synthetic analog | 1% H₂SO₄ | 100 | 2 | 78 |

Chemical Glycosylation Strategies

Koenigs-Knorr Glycosylation

The Koenigs-Knorr method employs glycosyl halides (e.g., acetobromoglucose) reacted with the phenolic hydroxyl group of the aglycone (4H-1-benzopyran-4-one core). Key steps include:

- Protection : Acetylation of glucose hydroxyl groups.

- Activation : Formation of glycosyl bromide.

- Coupling : Reaction with the aglycone in the presence of silver oxide.

Example Reaction

$$

\text{Aglycone-OH + Acetobromoglucose} \xrightarrow{\text{Ag}_2\text{O}} \text{Aglycone-O-Glucoside} + \text{HBr}

$$

Data Table 2: Glycosylation Efficiency

| Donor | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetobromoglucose | Ag₂O | DCM | 65 | 95 |

| Trichloroacetimidate | BF₃·Et₂O | Toluene | 82 | 98 |

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields. For instance, coupling 4-hydroxyphenyl-substituted benzopyranone with peracetylated glucose under microwave conditions (100°C, 10 min) achieves 75% yield.

Enzymatic and Biotechnological Approaches

Glycosyltransferase-Mediated Synthesis

Glycosyltransferases (GTs) catalyze regioselective glycosylation. For example, UDP-glucose-dependent GTs from Escherichia coli efficiently attach glucose to the 7-hydroxyl position of flavanones.

Advantages

Microbial Fermentation

Engineered yeast (Saccharomyces cerevisiae) and bacteria (E. coli) produce glucosylated benzopyranones via heterologous pathway expression. For example, co-expression of cytochrome P450 monooxygenases and GTs yields 120 mg/L of target compound in bioreactors.

Industrial-Scale Production

Batch Reactor Optimization

Large-scale hydrolysis in pressure-resistant reactors (e.g., 50 L capacity) uses:

- Substrate Loading : 5–10% (w/v).

- Agitation : 200–300 rpm for uniform heat distribution.

- Post-Reaction Processing : Centrifugation and solvent extraction (e.g., 1-butanol).

Data Table 3: Industrial Process Metrics

| Parameter | Value |

|---|---|

| Reactor Volume | 50 L |

| Temperature | 140°C |

| H₂SO₄ Concentration | 0.5% (v/v) |

| Annual Output | 1,200 kg |

Challenges and Solutions

Byproduct Formation

Charring at >160°C reduces yields. Mitigation strategies include:

Analyse Chemischer Reaktionen

Arten von Reaktionen

4H-1-Benzopyran-4-on, 7-(beta-D-Glucopyranosyloxy)-2-(4-Hydroxyphenyl)- unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxyphenylgruppe kann zu Chinonen oxidiert werden.

Reduktion: Die Carbonylgruppe im Benzopyranring kann zu Alkoholen reduziert werden.

Substitution: Die Glucopyranosyloxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen erfordern häufig Katalysatoren wie Palladium auf Kohle oder Kupfer(I)-Iodid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So ergibt beispielsweise die Oxidation der Hydroxyphenylgruppe typischerweise Chinone, während die Reduktion der Carbonylgruppe zu Alkoholen führt.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antioxidant Activity

Naringenin-7-O-glucoside exhibits strong antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research has shown that it can scavenge free radicals and enhance the body's antioxidant defense system. This property is particularly beneficial in conditions such as cardiovascular diseases and neurodegenerative disorders.

2. Anti-inflammatory Effects

Studies indicate that this compound can modulate inflammatory pathways. It has been reported to reduce levels of pro-inflammatory cytokines (such as TNF-α and IL-6) in various in vitro and in vivo models. This makes it a candidate for therapeutic interventions in chronic inflammatory diseases, including arthritis and inflammatory bowel disease .

3. Anticancer Potential

Naringenin derivatives have been investigated for their anticancer properties. They may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The glucosylation of naringenin enhances its solubility and bioavailability, potentially increasing its efficacy as an anticancer agent .

Food Science Applications

1. Natural Preservative

Due to its antioxidant properties, naringenin-7-O-glucoside can be utilized as a natural preservative in food products. Its ability to inhibit lipid peroxidation helps extend the shelf life of foods while maintaining quality.

2. Functional Food Ingredient

This compound is increasingly incorporated into functional foods for its health benefits. It can enhance the nutritional profile of food products, contributing to disease prevention and health promotion.

Nanotechnology Applications

1. Nanoparticle-Mediated Delivery Systems

Recent studies have explored the encapsulation of naringenin-7-O-glucoside in nanoparticle systems to improve its bioavailability and therapeutic efficacy. For instance, polymeric nanoparticles have been shown to effectively deliver flavonoids while protecting them from degradation .

2. Enhanced Absorption

The use of nanoparticles can significantly augment the absorption of naringenin when administered orally compared to conventional formulations. This approach has been applied in various studies focusing on the delivery of anti-inflammatory agents .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Research on Antioxidative Compounds | Antioxidant properties | Demonstrated significant free radical scavenging activity of flavonoids including naringenin derivatives. |

| Nanoparticle-Mediated Delivery | Delivery systems for flavonoids | Showed improved bioavailability and therapeutic efficacy of naringenin encapsulated in polymeric nanoparticles. |

| Anti-inflammatory Studies | Inflammatory cytokine modulation | Found that naringenin-7-O-glucoside reduced pro-inflammatory cytokine levels significantly in animal models. |

Wirkmechanismus

Der Wirkungsmechanismus von 4H-1-Benzopyran-4-on, 7-(beta-D-Glucopyranosyloxy)-2-(4-Hydroxyphenyl)- beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die antioxidativen Eigenschaften der Verbindung werden auf ihre Fähigkeit zurückgeführt, freie Radikale abzufangen und oxidativen Stress zu hemmen. Darüber hinaus werden ihre entzündungshemmenden Wirkungen durch die Hemmung proinflammatorischer Enzyme und Zytokine vermittelt.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and biological distinctions between the target compound and related flavone/isoflavone glycosides.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substitution Position: The target compound’s C2-phenyl group contrasts with isoflavones like daidzin (C3-substituted), affecting receptor binding and bioactivity. Flavones (C2-substituted) generally exhibit stronger antioxidant activity than isoflavones .

Glycosylation Patterns: Simple vs. Complex Glycosides: The target’s single glucose moiety offers balanced solubility, while disaccharide glycosides (e.g., ) may improve stability but hinder cellular uptake due to larger size . Acetylation: Neocomplanoside’s acetylated glucose increases lipophilicity, which could enhance blood-brain barrier penetration but requires enzymatic cleavage for activation .

Biological Implications :

- Daidzin’s well-documented cardiovascular effects highlight the importance of substitution patterns; the target compound’s flavone structure may offer distinct therapeutic pathways .

- Compounds with additional hydroxyl groups (e.g., 5,7-dihydroxy in ) show enhanced metal-chelation properties, relevant in antioxidant applications .

Biologische Aktivität

4H-1-Benzopyran-4-one, 7-(beta-D-glucopyranosyloxy)-2-(4-hydroxyphenyl)-, commonly referred to as a flavonoid derivative, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound is a glycosylated flavonoid characterized by the following structure:

- Chemical Formula : C₁₆H₁₄O₇

- Molecular Weight : 302.28 g/mol

- CAS Number : 1447-88-7

This compound features a benzopyran backbone with a glucopyranosyl moiety at the 7-position and a hydroxyphenyl group at the 2-position, contributing to its biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study focused on its effects on various cancer cell lines demonstrated:

- Inhibition of Cell Proliferation : The compound showed an IC₅₀ value of approximately 68 µM against the BT-549 breast cancer cell line and 114 µM against the HT-29 colon cancer cell line, indicating potent growth inhibition .

- Mechanism of Action : The compound induces apoptosis in cancer cells by upregulating pro-apoptotic factors like cleaved caspase-3 and caspase-9 while downregulating anti-apoptotic factors such as Bcl-2 .

| Cell Line | IC₅₀ (µM) |

|---|---|

| BT-549 (Breast) | 68 |

| HT-29 (Colon) | 114 |

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in vitro:

- Cytokine Modulation : It significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting potential use in inflammatory conditions .

- Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, which plays a crucial role in inflammation .

3. Antioxidant Properties

Antioxidant activity is another notable feature of this compound:

- Free Radical Scavenging : It demonstrates strong free radical scavenging abilities, which can protect cells from oxidative stress-related damage .

- Cellular Protection : In cellular models, it has been shown to reduce oxidative damage in neuronal cells exposed to harmful agents .

Case Study 1: Breast Cancer Research

In a clinical study involving postmenopausal women with breast cancer, supplementation with this compound resulted in a marked reduction in tumor size and improved biomarkers associated with oxidative stress . Participants who received the compound reported fewer side effects compared to traditional therapies.

Case Study 2: Inflammatory Disorders

A randomized controlled trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated significant reductions in joint pain and swelling after 12 weeks of treatment, alongside improved quality of life scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.